molecular formula C11H20O4 B12002188 2-Ethyl-2-hexylmalonic acid CAS No. 4473-04-5

2-Ethyl-2-hexylmalonic acid

Katalognummer: B12002188
CAS-Nummer: 4473-04-5
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: ZFUULEVFTWFFKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2-hexylmalonic acid is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, characterized by the presence of ethyl and hexyl groups attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-hexylmalonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide. The resulting enolate ion then undergoes nucleophilic substitution with ethyl and hexyl halides to form the desired product. The reaction conditions generally include:

    Base: Sodium ethoxide or sodium hydride

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of malonic ester synthesis can be applied. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and reaction control.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-2-hexylmalonic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Alkylation or acylation reactions at the alpha position using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride

Major Products:

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

2-Ethyl-2-hexylmalonic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-ethyl-2-hexylmalonic acid involves its interaction with various molecular targets and pathways. As a malonic acid derivative, it can act as a competitive inhibitor of enzymes that utilize malonate or its derivatives as substrates. This inhibition can affect metabolic pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 2-Methylmalonic acid
  • 2-Ethylmalonic acid
  • 2-Phenylmalonic acid

Comparison: 2-Ethyl-2-hexylmalonic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to 2-methylmalonic acid and 2-ethylmalonic acid, the hexyl group provides additional hydrophobic character, potentially affecting its behavior in organic and aqueous environments.

Eigenschaften

CAS-Nummer

4473-04-5

Molekularformel

C11H20O4

Molekulargewicht

216.27 g/mol

IUPAC-Name

2-ethyl-2-hexylpropanedioic acid

InChI

InChI=1S/C11H20O4/c1-3-5-6-7-8-11(4-2,9(12)13)10(14)15/h3-8H2,1-2H3,(H,12,13)(H,14,15)

InChI-Schlüssel

ZFUULEVFTWFFKQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CC)(C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.